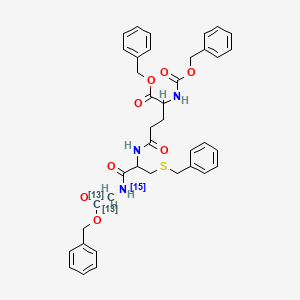
Cyanine3 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine3 carboxylic acid (chloride) is a red fluorescent dye known for its excellent solubility in organic solvents and non-toxic nature. It is widely used as a non-reactive fluorophore for experimental control and calibration, as well as in the synthesis of fluorescent probes for rapid detection of agent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid (chloride) can be synthesized through the reaction of carboxylic acids with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is more common and involves the conversion of the hydroxyl group of the carboxylic acid to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Industrial Production Methods: Industrial production of this compound (chloride) typically involves large-scale synthesis using the same methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyanine3 carboxylic acid (chloride) primarily undergoes nucleophilic acyl substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Thiols: Reaction with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Cyanine3 carboxylic acid (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection in various chemical assays.
Mechanism of Action
The mechanism of action of Cyanine3 carboxylic acid (chloride) involves its ability to act as a fluorescent probe. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of target molecules. The fluorescence properties are influenced by the environment, such as solvent polarity and viscosity, which can affect the quantum yield and fluorescence lifetime .
Comparison with Similar Compounds
Cyanine5 carboxylic acid (chloride): Another cyanine dye with similar fluorescent properties but different excitation and emission wavelengths.
Indocyanine green: A cyanine dye used in medical imaging with different spectral properties.
Uniqueness: Cyanine3 carboxylic acid (chloride) is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence. Its non-toxic nature and good solubility in organic solvents further enhance its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C30H37ClN2O2 |
|---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI Key |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
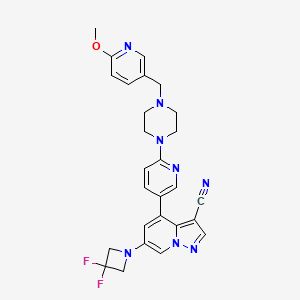
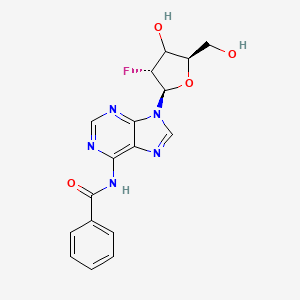
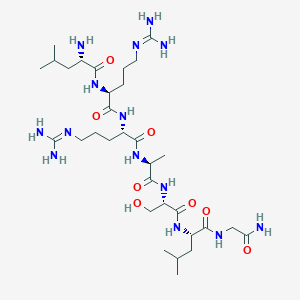
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
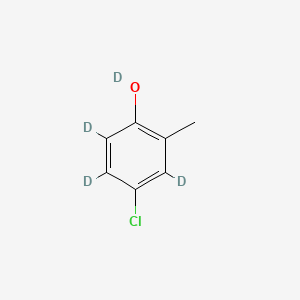
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
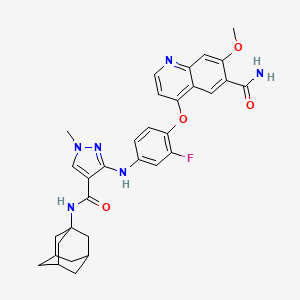
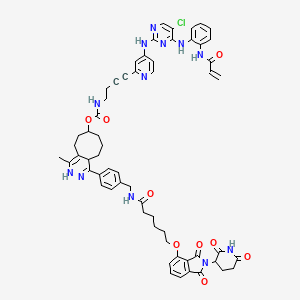

![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
